molecular formula C11H28O3Si3 B1296553 Tris(trimethylsiloxy)ethylene CAS No. 69097-20-7

Tris(trimethylsiloxy)ethylene

Cat. No.: B1296553
CAS No.: 69097-20-7
M. Wt: 292.59 g/mol
InChI Key: FCZGHPGTZRTDNN-UHFFFAOYSA-N
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Description

Tris(trimethylsiloxy)ethylene is a useful research compound. Its molecular formula is C11H28O3Si3 and its molecular weight is 292.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Tris(trimethylsilyloxy)ethylene, also known as Tris(trimethylsiloxy)ethylene or 2,2,7,7-tetramethyl-4-((trimethylsilyl)oxy)-3,6-dioxa-2,7-disilaoct-4-ene, is a chemical compound with the molecular formula C11H28O3Si3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biological Activity

Tris(trimethylsiloxy)ethylene is a siloxane compound notable for its unique structure, which consists of a vinyl group attached to three trimethylsiloxy groups. With a molecular formula of C11H28O3Si3C_{11}H_{28}O_3Si_3 and a molecular weight of approximately 292.60 g/mol, this compound has garnered interest due to its potential biological activities and applications in various fields, including organic synthesis and materials science.

This compound is typically encountered as a colorless liquid with low viscosity and high thermal stability. Its siloxane backbone contributes to its unique chemical behavior, making it useful in various chemical applications, particularly in the synthesis of complex organic molecules .

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential reactivity with biological molecules due to its vinyl group. The compound's ability to form enolates makes it valuable in stereoselective synthesis, which is crucial for creating specific stereoisomers used in pharmaceuticals.

Potential Applications

  • Organic Synthesis : this compound has been utilized in the stereospecific synthesis of insecticides such as ajuqarin-IV, demonstrating its potential for creating complex natural products with desired biological activity.
  • Microwave-Assisted Synthesis : It has shown effectiveness in accelerating organic reactions under microwave irradiation, promoting efficient and controlled reactions that are beneficial for pharmaceutical production.

Case Study 1: Stereoselective Synthesis

A study highlighted the successful application of this compound in the synthesis of the insecticide ajuqarin-IV. The reaction pathways demonstrated its capability to form specific stereoisomers essential for biological activity. This research underscores the compound's utility in developing agrochemicals with targeted action.

Case Study 2: Microwave-Assisted Organic Reactions

Another investigation focused on the use of this compound in microwave-assisted synthesis, specifically for producing 2-hydroxy-1-phenylethanone. The study illustrated how the compound facilitated faster reaction times and improved yields, suggesting that it could enhance sustainability in chemical processes.

Toxicological Considerations

Despite its promising applications, this compound exhibits properties that necessitate careful handling. The compound is flammable and may cause skin irritation upon contact. Understanding its toxicity profile is essential for safe laboratory practices and potential therapeutic applications.

Comparative Analysis of Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.

Compound NameStructure FeaturesNotable Biological Activity
Tris(trimethylsilyloxy)ethyleneSimilar siloxane backboneInvolved in polymerization processes
TrimethylsiloxysilaneFewer siloxy groupsUsed as a silicone oil with lower reactivity
VinyltrimethoxysilaneVinyl functional groupReactivity with electrophiles

Scientific Research Applications

Chemical Synthesis

Stereoselective Synthesis
One of the primary applications of Tris(trimethylsiloxy)ethylene is in the stereoselective synthesis of complex organic molecules. Notably, it has been utilized in the synthesis of the insecticide ajuqarin-IV, demonstrating its ability to form enolates, which are crucial intermediates in generating specific stereoisomers necessary for various drugs and functional materials .

Microwave-Assisted Synthesis
this compound also plays a significant role in microwave-assisted organic synthesis. A study highlighted its effectiveness in synthesizing 2-hydroxy-1-phenylethanone, an important intermediate in pharmaceuticals and fragrances. The compound facilitates efficient and controlled reactions under microwave heating, potentially leading to faster and more sustainable synthetic processes .

Material Science

Silicone Hydrogel Contact Lenses
Research has shown that this compound can improve the properties of silicone-based hydrogel contact lenses. In a study examining the polymerization of various monomers including this compound, it was found that increasing its content enhanced oxygen permeability while reducing equilibrium water content. The resultant hydrogels exhibited non-cytotoxicity and good optical transparency, making them suitable for contact lens applications .

PropertyValue
Maximum Oxygen Permeability74.9 barrers
Equilibrium Water Content (EWC)44.5%
Contact Angle82°
CytotoxicityNon-cytotoxic

Catalysis

C–H Silylation Reactions
this compound has been employed in C–H silylation reactions involving arenes and heteroarenes. These reactions are crucial for synthesizing functionalized siloxysilanes. The efficiency of these reactions can be enhanced by optimizing catalyst loading and reaction conditions, resulting in high yields of desired products .

Biomedical Applications

Potential Therapeutic Uses
While primarily used in chemical synthesis and material science, there is ongoing research into the interactions of this compound with biological molecules. Its unique structure suggests potential reactivity with electrophiles, which could lead to new therapeutic applications or insights into its toxicological profile.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing tris(trimethylsiloxy)ethylene, and how can its purity be validated?

  • Answer : this compound is typically synthesized via silylation of ethylene glycol derivatives using trimethylchlorosilane in anhydrous conditions. Key steps include inert atmosphere handling (e.g., nitrogen) and solvent purification. Purity validation involves gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm structural integrity. For example, ²⁹Si NMR is critical for verifying silyl group attachment .

Q. How does the solubility profile of this compound influence its application in hydrophobic polymer systems?

  • Answer : The compound is insoluble in water but miscible with nonpolar solvents like toluene and hexane due to its trimethylsiloxy groups. This hydrophobicity makes it suitable for synthesizing silicone-based polymers. For instance, copolymerization with methacrylate monomers (e.g., ethylene glycol dimethacrylate) in DMA solvent enhances crosslinking efficiency, as demonstrated in silicone-hydrogel synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Safety measures include:

  • Using flame-resistant equipment (flammability hazard: R10) .
  • Wearing nitrile gloves, chemical-resistant goggles, and fume hoods to avoid dermal/ocular exposure (R36/37/38) .
  • Storing waste in sealed containers for professional disposal due to potential environmental toxicity .

Advanced Research Questions

Q. How does this compound affect the surface properties of silicone hydrogels in drug delivery systems?

  • Answer : When copolymerized with hydrophilic monomers (e.g., hydroxyethyl methacrylate) and crosslinkers (e.g., EGDMA), the compound reduces surface hydrophilicity while maintaining mechanical stability. Surface hydrophobicity can be quantified via contact angle hysteresis measurements (e.g., 90–110° for modified hydrogels), which influence drug-loading capacity for hydrophobic agents like atropine .

Q. What experimental variables control the crosslinking efficiency of this compound in silicone-based copolymers?

  • Answer : Key variables include:

  • Monomer ratio : Higher this compound content increases crosslink density but may reduce flexibility.
  • Initiator type : Azobisisobutyronitrile (AIBN) at 60–80°C optimizes thermal initiation .
  • Additives : Graphene oxide nanoparticles (GON) improve thermal stability but require dispersants like polyvinylpyrrolidone (PVP) to prevent aggregation .

Q. How can discrepancies in copolymer characterization data (e.g., FTIR vs. NMR) be resolved?

  • Answer : Contradictions between FTIR (silyl group absorption at ~1250 cm⁻¹) and NMR (δ 0.1–0.3 ppm for Si-CH₃) may arise from incomplete polymerization or solvent residues. Multi-technique validation (e.g., combining NMR, FTIR, and gel permeation chromatography) and solvent purity checks (e.g., Karl Fischer titration for water content) are recommended .

Q. What role does this compound play in modifying nanoporous materials for catalytic applications?

  • Answer : The compound forms self-assembled monolayers on silicon substrates, altering pore hydrophobicity. For example, binary monolayers with mixed silyl groups enhance selectivity in gas separation membranes. Characterization via X-ray photoelectron spectroscopy (XPS) confirms surface composition (e.g., Si 2p peaks at 102–104 eV) .

Properties

IUPAC Name

1,2-bis(trimethylsilyloxy)ethenoxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H28O3Si3/c1-15(2,3)12-10-11(13-16(4,5)6)14-17(7,8)9/h10H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZGHPGTZRTDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC=C(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H28O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219144
Record name (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69097-20-7
Record name 2,2,7,7-Tetramethyl-4-[(trimethylsilyl)oxy]-3,6-dioxa-2,7-disilaoct-4-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69097-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [vinyl-2-ylidenetris(oxy)]tris[trimethylsilane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The reagent 1,1,2-tris-trimethylsilyloxyethylene (80) and its use for the conversion of acid chlorides to hydroxyketone (for example 96 to 98 and 90 to 92) are claimed in this invention. The reagent preparation is described hereinbelow in Flowsheet M. The reaction of glycolic acid with 1,1,1,3,3,3-hexamethyldisilazone and trimethylsilylchloride in pyridine gives bis-trimethylsilated glycolic acid (113). Addition of (113) to a tetrahydrofuran solution of one equivalent of lithium 1,1,1,3,3,3-hexamethyldisilazane amide at -78° C. generates a lithium enolate which is trapped with trimethylsilylchloride to produce the desired reagent (80). ##STR32##
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lithium 1,1,1,3,3,3-hexamethyldisilazane amide
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lithium enolate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tris(trimethylsiloxy)ethylene
Tris(trimethylsiloxy)ethylene
Tris(trimethylsiloxy)ethylene

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